molecular formula C11H24Cl2N2 B1473872 (R)-1-Cyclohexyl-3-methyl-piperazine dihydrochloride CAS No. 1187928-07-9

(R)-1-Cyclohexyl-3-methyl-piperazine dihydrochloride

Cat. No. B1473872
M. Wt: 255.22 g/mol
InChI Key: LOLWMYBMDSTFPW-YQFADDPSSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include details about its physical appearance (e.g., color, state of matter) and any distinctive odors.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and stability.


Scientific Research Applications

  • Therapeutic and Diagnostic Applications in Oncology : A study by Abate et al. (2011) discusses the use of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), a compound similar to "(R)-1-Cyclohexyl-3-methyl-piperazine dihydrochloride", as a potential candidate for therapeutic and diagnostic applications in oncology. Modifications to reduce its lipophilic character were explored for better utility (Abate et al., 2011).

  • Melanocortin Receptor Ligands : A research by Mutulis et al. (2004) involves synthesizing and characterizing piperazine analogs, including those with a cyclohexyl group, for their potential as melanocortin receptor ligands, which could have implications in various physiological processes (Mutulis et al., 2004).

  • Antidepressant and Antianxiety Activities : Kumar et al. (2017) synthesized novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, closely related to the compound , and found them to have potential antidepressant and antianxiety activities (Kumar et al., 2017).

  • Antibacterial and Antifungal Activity : Roshan (2018) researched the synthesis of cyclohexylpiperazine derivatives and evaluated their antibacterial and antifungal activities, showcasing the potential pharmaceutical application of these compounds in treating infections (Roshan, 2018).

  • Hypolipidemic Activity : Ashton et al. (1984) synthesized a series of piperazine derivatives, including those with cyclohexyl groups, and found them to have significant activity in lowering serum lipid levels, suggesting potential use in treating hyperlipidemia (Ashton et al., 1984).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound. It includes toxicity information, handling precautions, and disposal methods.


Future Directions

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properties

IUPAC Name

(3R)-1-cyclohexyl-3-methylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11;;/h10-12H,2-9H2,1H3;2*1H/t10-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLWMYBMDSTFPW-YQFADDPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2CCCCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)C2CCCCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Cyclohexyl-3-methyl-piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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